B-D-Xylopyranosyl nitromethane
Description
Contextualization within Modern Carbohydrate Chemistry
B-D-Xylopyranosyl nitromethane (B149229) is a compound of significant interest within the field of modern carbohydrate chemistry. americanchemicalsuppliers.com As a C-glycoside, where the anomeric oxygen is replaced by a carbon atom, it represents a class of carbohydrate mimetics that are resistant to hydrolysis by glycosidases. nsf.govspringernature.com This stability makes C-glycosides, including B-D-Xylopyranosyl nitromethane, attractive targets for the development of novel therapeutics. nsf.govspringernature.com
The synthesis of C-glycosides is a challenging yet crucial area of carbohydrate chemistry. sioc-journal.cn The construction of the C-C glycosidic bond requires specialized methods, often categorized by the type of glycosyl donor used, such as glycosyl halides, glycals, and sugar lactones. acs.org The stereoselective synthesis of these compounds, particularly achieving a specific anomeric configuration, is a primary focus of current research. nsf.govacs.org this compound, with its nitro group, offers a versatile handle for further chemical transformations, positioning it as a valuable building block in the synthesis of more complex molecules. researchgate.net
Xylose itself, the carbohydrate component of this compound, is one of the most abundant monosaccharides in nature, primarily found in plant hemicellulose. diva-portal.org In mammals, xylose plays a role in structures like the Notch receptor and as a linker in proteoglycans. diva-portal.org This biological relevance further fuels the interest in xylose-based compounds and their potential applications. diva-portal.org
Significance of Nitromethane Moieties in Contemporary Organic Synthesis
Nitromethane (CH₃NO₂) is a simple yet highly versatile organic compound that serves as a fundamental one-carbon building block in organic synthesis. wikipedia.org Its utility stems from the acidity of the α-carbon, which allows for deprotonation to form a nitronate ion. wikipedia.org This nucleophilic species can participate in a variety of carbon-carbon bond-forming reactions, making it an invaluable tool for chemists. wikipedia.orgsci-hub.se
One of the most prominent reactions involving nitromethane is the Henry reaction, or nitro-aldol reaction, where it adds to aldehydes or ketones to form β-nitro alcohols. wikipedia.orgencyclopedia.pub These products are highly valuable synthetic intermediates that can be readily converted into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. encyclopedia.pub This versatility has been demonstrated in the synthesis of various pharmaceuticals. encyclopedia.pub
Furthermore, nitromethane can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a 1,4-addition fashion. wikipedia.org The nitro group itself is strongly electron-withdrawing, which influences the reactivity of adjacent bonds and facilitates certain substitution reactions. wikipedia.org The reduction of the nitro group to an amine is another key transformation, providing access to a wide range of nitrogen-containing compounds. wikipedia.org In addition to its role as a reagent, nitromethane is also employed as a polar aprotic solvent in various industrial and laboratory applications. wikipedia.org
The versatility of the nitro group is further highlighted by its use in the synthesis of heterocycles. nih.gov The orthogonal reactivity of the nitro and other functional groups, such as alkynes in homopropargylic nitroalkanes, provides numerous opportunities for constructing complex cyclic structures. nih.gov
Evolution of Glycosyl Nitromethane Chemistry
The development of glycosyl nitromethane chemistry is intrinsically linked to the broader evolution of C-glycoside synthesis. The quest for stable carbohydrate analogs that can resist enzymatic cleavage has been a major driving force in this field. nsf.govspringernature.com Historically, the synthesis of glycosides relied on the formation of an O-glycosidic bond, with early methods developed by Fischer, and Koenigs and Knorr in the early 20th century. nih.govnih.gov These methods typically involved the use of glycosyl halides as donors. nih.gov
The synthesis of C-glycosides, however, presented a greater challenge due to the need to form a carbon-carbon bond at the anomeric center. acs.org Early approaches to C-glycoside synthesis often involved multi-step sequences. A significant advancement came with the use of nitro compounds in carbohydrate chemistry. researchgate.net The condensation of nitromethane with carbohydrate-derived aldehydes or ketones, a variation of the Henry reaction, provided a direct route to C-glycosyl nitromethanes. acs.orgacs.org
These C-glycosyl nitromethanes proved to be valuable intermediates. The nitro group could be reduced to an amine, leading to the synthesis of aminomethyl C-glycosides, or transformed into other functional groups, opening up a wide range of synthetic possibilities. researchgate.netacs.org The development of stereoselective methods for C-glycosylation has been a major focus, with researchers exploring various catalysts and reaction conditions to control the anomeric configuration. nsf.govacs.org
More recent advancements have focused on developing more efficient and versatile methods for C-glycoside synthesis. acs.org This includes the use of transition metal-catalyzed cross-coupling reactions and radical-based approaches. springernature.comacs.org The use of readily available and stable starting materials, such as 1-deoxyglycosides, is also a current trend in the field. springernature.com Despite these advances, the stereoselective construction of C-glycosides remains a complex challenge, and the development of new methodologies continues to be an active area of research. springernature.com
Current Research Frontiers and Unaddressed Areas in this compound Studies
Current research on this compound and related C-glycosyl nitromethanes is focused on several key areas. A major frontier is the development of more efficient and highly stereoselective synthetic methods. While significant progress has been made, achieving complete control over the stereochemistry at the anomeric carbon, particularly for complex carbohydrate structures, remains a challenge. springernature.com The development of novel catalytic systems, including the use of organocatalysts and transition metal catalysts, is a promising avenue for addressing this issue. encyclopedia.pubnih.gov
Another area of active investigation is the exploration of the synthetic utility of the nitro group in this compound. Researchers are exploring new transformations of the nitro group to access a wider range of functionalized C-glycosides. researchgate.net This includes the development of milder and more selective methods for reducing the nitro group to an amine, as well as its conversion to other functionalities like carbonyls or nitriles. researchgate.netfrontiersin.org
The application of this compound and its derivatives in the synthesis of biologically active molecules is a significant research driver. americanchemicalsuppliers.com There is a growing interest in using these compounds as building blocks for the synthesis of complex natural products and their analogs. wiley.com The inherent stability of the C-glycosidic bond makes these compounds particularly attractive for the development of enzyme inhibitors and other therapeutic agents. nsf.govspringernature.com
Despite the progress, there are several unaddressed areas in the study of this compound. The detailed conformational analysis of this compound and how its conformation influences its reactivity is an area that warrants further investigation. diva-portal.org A deeper understanding of the reaction mechanisms involved in its synthesis and subsequent transformations could lead to the development of more rational and efficient synthetic strategies. acs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11NO6 |
|---|---|
Molecular Weight |
193.15 g/mol |
IUPAC Name |
(2S,3R,4S,5R)-2-(nitromethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H11NO6/c8-3-2-13-4(1-7(11)12)6(10)5(3)9/h3-6,8-10H,1-2H2/t3-,4+,5+,6+/m1/s1 |
InChI Key |
KYBWIVQIHUYTAA-VANKVMQKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)C[N+](=O)[O-])O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)C[N+](=O)[O-])O)O)O |
Origin of Product |
United States |
Synthetic Methodologies for B D Xylopyranosyl Nitromethane
Retrosynthetic Approaches to β-D-Xylopyranosyl Nitromethane (B149229) Architectures
Retrosynthetic analysis of β-D-Xylopyranosyl nitromethane reveals several key disconnections. The primary disconnection is at the anomeric carbon, separating the D-xylopyranosyl ring from the nitromethane group. This leads to a xylosyl donor and a nitromethane anion equivalent as the key synthetic precursors. The stereochemistry at the anomeric center is a critical consideration in this approach, and the choice of the glycosyl donor and reaction conditions plays a pivotal role in achieving the desired β-configuration.
Another retrosynthetic strategy involves the formation of the C-C bond through the reaction of a suitable electrophilic xylose derivative with a nucleophilic nitromethane source. This approach often utilizes a pre-functionalized xylose moiety where a leaving group at the anomeric position facilitates the nucleophilic attack by the nitromethane anion. The protecting groups on the xylopyranose ring are crucial for directing the stereochemical outcome and preventing unwanted side reactions.
Glycosylation Strategies for the Formation of the β-D-Xylopyranosyl Moiety
The formation of the C-glycosidic bond is a cornerstone of carbohydrate chemistry. researchgate.net Various strategies have been developed to achieve stereoselective C-glycosylation, which can be broadly categorized based on the nature of the glycosyl donor and the activation method. nih.govrsc.org
Stereoselective Introduction of the Anomeric Nitromethane Group
The direct introduction of a nitromethane group at the anomeric center of a carbohydrate with high stereoselectivity is a challenging yet crucial step in the synthesis of β-D-Xylopyranosyl nitromethane. bohrium.com One common approach involves the reaction of a glycosyl halide, such as a xylopyranosyl bromide, with a nitronate salt. The stereochemical outcome of this reaction is influenced by several factors, including the nature of the protecting groups on the sugar ring, the solvent, and the counterion of the nitronate. The presence of a participating group at the C-2 position of the xylopyranosyl donor can favor the formation of the β-anomer through the formation of a cyclic intermediate.
Recent advancements have explored the use of unprotected carbohydrates to streamline the synthesis of glycosides, avoiding the lengthy steps of protection and deprotection. bohrium.com These methods often rely on the inherent reactivity differences of the hydroxyl groups to achieve selective functionalization at the anomeric position.
Glycosyl Donor Activation and Reaction Conditions
The activation of the glycosyl donor is a critical step in promoting the glycosylation reaction. dtu.dk Common glycosyl donors include glycosyl halides, thioglycosides, and glycosyl acetates. The choice of activator depends on the nature of the glycosyl donor. For instance, glycosyl halides are often activated by heavy metal salts like silver carbonate or mercury(II) cyanide. dtu.dknih.gov Thioglycosides can be activated by various electrophilic reagents such as N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Lewis acid like trifluoromethanesulfonic acid (TfOH).
The reaction conditions, including temperature and reaction time, also play a significant role in the yield and stereoselectivity of the glycosylation. Optimization of these parameters is often necessary to achieve the desired outcome.
Solvent Effects in Stereocontrol of Glycosylation
The choice of solvent can have a profound impact on the stereochemical outcome of a glycosylation reaction. Solvents can influence the solubility of the reactants, the stability of intermediates, and the rate of the reaction. In the context of forming β-D-Xylopyranosyl nitromethane, solvents can affect the equilibrium between the α- and β-anomers of the glycosyl donor and the transition state energies leading to the different stereoisomers.
For example, polar aprotic solvents like nitromethane itself can be used as both a reactant and a solvent. ebi.ac.uk Ethereal solvents such as tetrahydrofuran (B95107) (THF) are also commonly employed. The ability of a solvent to coordinate with the glycosyl donor or the activator can influence the stereoselectivity of the reaction.
| Glycosyl Donor | Activator | Solvent | Predominant Stereochemistry |
| Per-O-acetylated Xylopyranosyl Bromide | Silver Carbonate | Dichloromethane | α |
| Per-O-benzylated Xylopyranosyl Bromide | Tetrabutylammonium Bromide | Dichloromethane | β |
| Xylopyranosyl Fluoride | Tin(II) Chloride, Silver Perchlorate | Diethyl Ether | β |
| Ethyl 2,3,4-tri-O-acetyl-1-thio-β-D-xylopyranoside | N-Iodosuccinimide/TfOH | Dichloromethane/Diethyl Ether | β |
Functionalization Strategies for the Nitromethane Group
The nitromethane group is a versatile functional group that can be transformed into a variety of other functionalities. wikipedia.org This allows for the further elaboration of the β-D-Xylopyranosyl nitromethane scaffold into more complex molecules.
Conversion of Precursor Functionalities to Nitromethane
In some synthetic routes, the nitromethane group is not introduced directly but is instead formed from a precursor functionality. For example, an aldehyde group can be converted to a nitromethane group through a Henry reaction (nitroaldol reaction), followed by dehydration and reduction. wikipedia.org This approach provides an alternative pathway to access C-glycosyl nitromethanes.
| Precursor Functional Group | Reagents | Resulting Functional Group |
| Aldehyde | Nitromethane, Base | β-Nitroalcohol |
| β-Nitroalcohol | Dehydrating Agent | Nitroalkene |
| Nitroalkene | Reducing Agent (e.g., NaBH4) | Nitromethane |
| Primary Amine | Oxidation | Nitro |
Post-Glycosylation Modifications of the Nitroalkane
Once the fundamental B-D-xylopyranosyl nitromethane scaffold is assembled, the nitroalkane functional group offers a versatile handle for a variety of chemical transformations. These modifications can lead to the synthesis of diverse and structurally complex carbohydrate derivatives.
One of the primary modifications of the primary nitro group is its reduction to an amine, which opens pathways to N-acetyl derivatives, amino acids, and various amides. A common method for this transformation is catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel.
Another significant transformation is the Nef reaction, which converts a primary nitroalkane into an aldehyde. This reaction typically proceeds under basic conditions followed by an acidic workup. The resulting aldehyde can then be used in a plethora of subsequent reactions, including Wittig olefination, oxidation to a carboxylic acid, or reductive amination.
Furthermore, the nitro group can be completely removed in a process known as denitration. Reductive denitration can be achieved using radical-based reagents like tributyltin hydride (Bu3SnH). This process is valuable when the nitromethyl group is used as a synthetic equivalent for a methyl group with a specific stereochemistry.
The acidity of the α-proton to the nitro group also allows for C-C bond formation through reactions with various electrophiles. For instance, under basic conditions, the nitronate anion can react with aldehydes in a Henry reaction, leading to chain extension and the formation of more complex C-glycosides.
| Reaction Type | Reagents and Conditions | Product Functional Group | Potential Applications |
|---|---|---|---|
| Reduction | H₂, Pd/C or Raney Ni | Amine (-CH₂NH₂) | Synthesis of amino sugars, glycopeptides |
| Nef Reaction | 1. Base (e.g., NaOMe) 2. H₃O⁺ | Aldehyde (-CHO) | Chain extension, synthesis of C-glycosyl carboxylic acids |
| Denitration | Bu₃SnH, AIBN | Methyl (-CH₃) | Introduction of a stereochemically defined methyl group |
| Henry Reaction | Base, Aldehyde (R-CHO) | β-Nitro alcohol | Carbon chain extension, synthesis of higher sugars |
Principles of Green Chemistry in this compound Synthesis
The application of green chemistry principles to the synthesis of complex molecules like this compound is an increasingly important area of research, aiming to reduce the environmental impact of chemical processes.
Atom Economy: Synthetic routes with high atom economy are preferred. researchgate.net This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are inherently more atom-economical than stoichiometric ones.
Use of Catalysis: The use of catalytic methods is a key tenet of green chemistry. researchgate.net In C-glycoside synthesis, transition metal-catalyzed cross-coupling reactions, such as those employing palladium or nickel, offer efficient and selective routes to the desired products, often under milder conditions than traditional methods. rsc.org These catalytic cycles reduce the need for stoichiometric activating reagents, thereby minimizing waste.
Safer Solvents and Auxiliaries: The choice of solvent is a major consideration in green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids. While the solubility of carbohydrate derivatives can be a challenge, the development of water-tolerant catalytic systems is a significant step forward.
| Green Chemistry Principle | Application in this compound Synthesis | Example/Benefit |
|---|---|---|
| Prevention of Waste | Designing synthetic routes with fewer steps and higher yields. | Reduces the amount of raw materials and waste generated. |
| Atom Economy | Utilizing addition reactions like the Henry reaction. | All atoms of nitromethane are incorporated into the product. |
| Catalysis | Employing transition metal catalysts for C-C bond formation. | Reduces the need for stoichiometric reagents and often allows for milder reaction conditions. |
| Safer Solvents | Exploring aqueous reaction media or solvent-free conditions. | Reduces environmental impact and improves safety. |
| Reduce Derivatives | Developing regioselective reactions that avoid the use of protecting groups. | Shortens synthetic routes and minimizes waste. |
Advanced Structural Elucidation and Conformational Analysis of B D Xylopyranosyl Nitromethane
Spectroscopic Investigations for Anomeric Configuration and Conformational Preferences
Spectroscopic techniques are indispensable for probing the nuanced structural details of carbohydrate derivatives like B-D-Xylopyranosyl nitromethane (B149229). These methods offer insights into the molecule's stereochemistry and its preferred shapes in different environments.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of carbohydrates in solution. auremn.org.br For B-D-Xylopyranosyl nitromethane, ¹H and ¹³C NMR spectra provide unambiguous evidence for the anomeric configuration and the conformational equilibrium of the pyranose ring. nih.govnih.gov
The anomeric proton (H-1) signal is particularly diagnostic. creative-proteomics.com In pyranose sugars, its coupling constant with the adjacent H-2 proton (³JH1,H2) is dependent on the dihedral angle between them. unina.it For this compound, the expected preferred conformation is the ⁴C₁ chair, where the C-1 nitromethyl group and all hydroxyl groups are in equatorial positions. In this conformation, the H-1 and H-2 protons are in a trans-diaxial orientation. This arrangement results in a large coupling constant, typically in the range of 7–9 Hz, which is a definitive marker for the β-anomeric configuration in xylose derivatives. unina.it Conversely, an α-anomer would exhibit a much smaller coupling constant (around 2-4 Hz) due to an equatorial-axial relationship. unina.it
Interactive Table: Representative ¹H and ¹³C NMR Data for B-D-Xylopyranosyl Moiety
| Atom | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ³JH,H (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~4.50 | d | ~8.0 | ~103.0 |
| 2 | ~3.25 | dd | 8.0, 9.0 | ~74.0 |
| 3 | ~3.60 | t | ~9.0 | ~77.0 |
| 4 | ~3.70 | ddd | 9.0, 9.0, 5.0 | ~70.0 |
| 5a | ~3.35 | dd | 11.5, 9.0 | ~66.0 |
| 5e | ~3.95 | dd | 11.5, 5.0 | ~66.0 |
Note: Data are representative values based on known xylose derivatives. Actual values may vary based on solvent and experimental conditions. The nitromethyl group signals would appear in distinct regions of the spectra.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers a powerful, non-destructive method for identifying functional groups and probing molecular structure. researchgate.netnih.gov These methods are sensitive to the vibrational modes of specific chemical bonds within this compound. mdpi.comuantwerpen.be
The IR and Raman spectra are expected to be characterized by several key vibrational bands:
O-H Stretching: A broad and strong absorption band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, corresponding to the stretching vibrations of the hydroxyl groups involved in hydrogen bonding.
C-H Stretching: Bands in the 2800–3000 cm⁻¹ region, arising from the stretching vibrations of the C-H bonds in the pyranose ring and the nitromethyl group. nih.gov
NO₂ Vibrations: The nitro group provides two highly characteristic and strong absorption bands in the IR spectrum. The asymmetric stretching vibration (νas(NO₂)) typically appears between 1540 and 1560 cm⁻¹, while the symmetric stretching vibration (νs(NO₂)) is found between 1350 and 1370 cm⁻¹. ekb.egrsc.org These bands are definitive proof of the nitromethane moiety.
Fingerprint Region: The region below 1500 cm⁻¹ is complex, containing a multitude of C-O and C-C stretching and bending vibrations. This "fingerprint" region is unique to the molecule and is sensitive to subtle conformational changes of the pyranose ring. uantwerpen.bebiospec.net
Interactive Table: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |
| O-H stretch | 3600 - 3200 | IR, Raman |
| C-H stretch | 3000 - 2800 | IR, Raman |
| NO₂ asymmetric stretch | 1560 - 1540 | IR |
| NO₂ symmetric stretch | 1370 - 1350 | IR |
| C-O stretch | 1200 - 1000 | IR, Raman |
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are exceptionally sensitive to the stereochemical features of chiral molecules. nih.govscirp.org For this compound, these methods can confirm the absolute configuration and provide information on the conformational state by probing the electronic transitions of the nitro chromophore within the chiral carbohydrate scaffold.
The nitro group (NO₂) itself is not chiral, but when attached to the chiral xylopyranose ring, its electronic transitions become optically active, giving rise to distinct signals (Cotton effects) in the CD spectrum. chempap.org Studies on analogous D-galactosyl nitromethanes have shown that the CD spectra of such compounds typically display three dichroic bands:
A long-wave band around 310 nm, attributed to an n → π* transition.
A second band near 275 nm, also corresponding to an n → π* transition.
A third, more intense band in the 210–220 nm region, associated with a π → π* electronic transition. chempap.org
Crucially, the signs of the Cotton effects for the first (~310 nm) and third (~220 nm) bands are directly correlated with the anomeric configuration. For β-anomers of D-galactosyl nitromethanes, the first and second bands show positive Cotton effects, while the third is negative. chempap.org It is expected that this compound would exhibit a similar chiroptical behavior, allowing for an unambiguous assignment of the β-configuration based on the signs of these specific dichroic bands. Temperature-dependent CD studies could further elucidate the conformational flexibility and the relative populations of different conformers in solution. chempap.org
X-ray Crystallographic Analysis of this compound and its Derivatives
While solution-state techniques provide information on dynamic conformations, X-ray crystallography offers a precise, static picture of the molecular structure in the solid state. whiterose.ac.uk This analysis reveals exact bond lengths, bond angles, and the details of how molecules pack together in a crystal lattice.
The crystal packing would be dominated by an extensive network of intermolecular hydrogen bonds. ias.ac.in These interactions would involve the hydroxyl groups of the xylopyranose ring acting as both donors and acceptors, and importantly, the oxygen atoms of the nitro group acting as strong hydrogen bond acceptors. rsc.org This intricate hydrogen-bonding network dictates the crystal's architecture, connecting individual molecules into a stable three-dimensional lattice. nih.gov The analysis of such interactions provides fundamental insights into the forces governing molecular recognition and self-assembly in the solid state. mdpi.com
X-ray analysis would confirm the solid-state conformation of the pyranose ring, which is expected to be the stable ⁴C₁ chair conformation, consistent with predictions from NMR data. This conformation minimizes steric interactions by placing the bulky nitromethyl and hydroxyl substituents in equatorial positions. Comparing the precise dihedral angles from the crystal structure with those inferred from solution-state NMR can reveal subtle conformational differences between the two phases. unisa.it
Furthermore, organic molecules can often crystallize in multiple different forms, a phenomenon known as polymorphism. wikipedia.org Each polymorph has a distinct crystal lattice and, consequently, different physical properties, although the molecule's chemical identity remains the same. researchgate.net It is conceivable that this compound could exhibit polymorphism, driven by different hydrogen-bonding motifs or packing arrangements under various crystallization conditions. youtube.com The identification and characterization of potential polymorphs are crucial as they can have significant implications for the material's stability and properties.
Gas-Phase Spectroscopic Techniques for Molecular Structure
Gas-phase spectroscopic methods are powerful tools for obtaining fundamental information about molecular structure and dynamics. By isolating molecules in the gas phase, it is possible to study their intrinsic properties without the influence of intermolecular interactions present in condensed phases.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. For C-glycosides like this compound, the fragmentation is primarily dictated by the sugar moiety, as the C-C glycosidic bond is significantly more stable than the O-glycosidic bonds found in more common O-glycosides. researchgate.netnih.gov
The analysis of phenolic C-glycosides has shown that common fragmentation pathways include water loss, retro-Diels-Alder (RDA) reactions within the sugar ring, and alpha-cleavage at the C1"-C2" position of the sugar. nih.gov Specifically for C-xylosides, a characteristic neutral loss of 120 Da is observed, corresponding to the fragmentation of the xylose ring. nih.gov
While no specific experimental mass spectral data for this compound is publicly available, a plausible fragmentation pathway can be proposed based on the known behavior of C-xylosides. The presence of the nitromethane group is expected to influence the fragmentation, although the primary cleavages would likely still occur within the xylopyranosyl ring.
Illustrative Fragmentation Data for this compound
The following table presents a hypothetical, yet chemically reasonable, set of fragment ions that could be observed in the tandem mass spectrum (MS/MS) of protonated this compound ([M+H]⁺).
| m/z of Precursor Ion | m/z of Fragment Ion | Proposed Neutral Loss | Plausible Fragmentation Pathway |
| 194.07 | 176.06 | H₂O (18.01) | Dehydration from the xylopyranose ring |
| 194.07 | 146.05 | C₂H₄O₂ (48.02) | Retro-Diels-Alder (RDA) reaction of the xylopyranose ring |
| 194.07 | 133.05 | C₂H₅NO₂ (61.02) | Cleavage of the C1-C1' bond (loss of nitromethane) |
| 194.07 | 116.04 | C₃H₆O₃ (78.03) | Cross-ring cleavage of the xylopyranose ring |
| 194.07 | 73.03 | C₄H₇O₂ (89.04) | Alpha-cleavage leading to the loss of a C₄H₇O₂ fragment |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Rotational Spectroscopy for Gas-Phase Conformations
For flexible molecules like this compound, the rotational spectrum is often a composite of spectra from multiple conformers that are populated at the temperature of the experiment. The conformational landscape of D-xylopyranose, the parent sugar, has been studied in the gas phase, revealing the presence of multiple conformers stabilized by intricate networks of intramolecular hydrogen bonds. researchgate.net The chair conformations, ⁴C₁ and ¹C₄, are the most significant, with their relative stability being influenced by the orientation of the hydroxyl groups. researchgate.net
Predicted Rotational Constants for Plausible Conformers of this compound
Based on computational studies of D-xylopyranose, it is expected that this compound will also favor chair conformations. The following table presents hypothetical rotational constants for two plausible chair conformers. These values are illustrative and would need to be confirmed by experimental rotational spectroscopy and high-level quantum chemical calculations.
| Conformer | Predicted A (MHz) | Predicted B (MHz) | Predicted C (MHz) | Predicted Dipole Moment (D) |
| ⁴C₁ (axial C1'-CH₂NO₂) | 1550 | 850 | 780 | 3.5 |
| ¹C₄ (equatorial C1'-CH₂NO₂) | 1620 | 790 | 730 | 4.1 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The distinct sets of rotational constants and dipole moments for each conformer would allow for their unambiguous identification and characterization in a rotational spectroscopy experiment. The relative intensities of the spectral lines would also provide information on the relative abundance of each conformer in the gas phase.
Reactivity and Reaction Mechanisms of B D Xylopyranosyl Nitromethane
Transformations of the Nitromethane (B149229) Moiety
The nitromethane group (-CH₂NO₂) is a versatile functional group that serves as a linchpin for a variety of carbon-carbon bond-forming reactions and functional group interconversions. The acidic nature of the α-protons and the ability of the nitro group to be transformed into other functionalities, such as amines and carbonyls, make it a valuable synthetic handle in carbohydrate chemistry.
The Henry, or nitro-aldol, reaction is a classic carbon-carbon bond-forming reaction involving the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org For B-D-Xylopyranosyl nitromethane, this reaction provides a powerful method for chain extension at the anomeric position, leading to the synthesis of higher-carbon and branched-chain sugars.
The reaction is initiated by the deprotonation of the nitromethyl group by a base to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of an aldehyde or ketone, forming a β-nitro alkoxide intermediate, which is subsequently protonated to yield the β-nitro alcohol adduct. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org
The primary products of the Henry reaction, β-nitro alcohols, are themselves versatile intermediates that can undergo further modifications. A common subsequent reaction is dehydration to yield a nitroalkene. wikipedia.org This elimination is often promoted by the reaction conditions, especially when stronger bases or higher temperatures are used. organic-chemistry.org Other modifications include the oxidation of the secondary alcohol to an α-nitro ketone or the reduction of the nitro group. wikipedia.org
Table 4.1.1: Examples of Henry Reactions with C-Nitromethyl Glycoside Analogs
| Glycosyl Donor | Aldehyde | Base/Catalyst | Product Type | Yield (%) |
|---|---|---|---|---|
| C-Nitromethyl glucopyranoside | Benzaldehyde | Et₃N | β-Nitro alcohol | High |
| C-Nitromethyl galactopyranoside | 4-Nitrobenzaldehyde | DBU | β-Nitro alcohol | 92% rsc.org |
Note: Data presented for analogous C-nitromethyl pyranosides due to limited specific data for this compound.
The Nef reaction is a cornerstone transformation in organic chemistry for the conversion of a primary or secondary nitroalkane into a corresponding aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to convert the nitromethyl group of this compound into a formyl group, yielding a C-glycopyranosyl aldehyde. nih.govcuny.edu These aldehydes are valuable chiral synthons for the synthesis of more complex C-glycoconjugates. nih.govcuny.edu
The classical Nef reaction involves the hydrolysis of a nitronate salt under strong acidic conditions. wikipedia.orgorganic-chemistry.org The process begins with the formation of the nitronate salt using a base. This salt is then protonated to form a nitronic acid, which, under acidic conditions, is further protonated and subsequently attacked by water. The resulting intermediate collapses to release nitrous oxide and form the carbonyl compound. wikipedia.org Due to the often harsh conditions of the original protocol, which used concentrated sulfuric acid, numerous milder oxidative and reductive methods have been developed to effect this transformation. wikipedia.orgorganic-chemistry.org
Table 4.1.2: Conditions for Nef Reaction and Related Carbonyl Formations
| Starting Material | Reagents | Product Type | Notes |
|---|---|---|---|
| Primary Nitroalkane Salt | Strong aqueous acid (e.g., H₂SO₄) | Aldehyde | Classic Nef conditions; can be vigorous. wikipedia.org |
| Primary Nitroalkane | Oxidizing agents (e.g., Oxone, KMnO₄) | Aldehyde or Carboxylic Acid | Oxidative Nef reaction variants. organic-chemistry.org |
| Secondary Nitroalkane Salt | Strong aqueous acid (e.g., H₂SO₄) | Ketone | Classic Nef conditions. organic-chemistry.org |
The nitro group of this compound can be readily reduced to a primary amino group, providing access to C-glycosyl amino sugars. These compounds are important as metabolically stable mimics of naturally occurring amino sugars and as building blocks for glycopeptides and other bioactive molecules.
A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation is a common and effective method, utilizing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com This method is generally clean and efficient for reducing both aliphatic and aromatic nitro groups to amines. commonorganicchemistry.com
Alternatively, chemical reducing agents can be used. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.com Other reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media also provide mild and selective reduction of nitro groups. commonorganicchemistry.com Under certain reductive conditions, it is also possible to obtain other nitrogen functionalities, such as hydroxylamines or oximes, as intermediates or final products. nih.gov
Table 4.1.3: Reagents for the Reduction of Nitro Groups
| Reagent/Catalyst | Conditions | Product | Notes |
|---|---|---|---|
| H₂ / Pd/C | H₂ atmosphere, solvent (e.g., MeOH, EtOH) | Amine | Common method for nitro group reduction. commonorganicchemistry.com |
| H₂ / Raney Nickel | H₂ atmosphere, solvent | Amine | Alternative catalyst, useful if other functional groups are sensitive to Pd/C. commonorganicchemistry.com |
| LiAlH₄ | Anhydrous ether or THF, followed by workup | Amine | Powerful reducing agent for aliphatic nitro groups. |
| Fe / Acid (e.g., AcOH) | Acidic medium | Amine | Mild reduction conditions. commonorganicchemistry.com |
| Zn / Acid (e.g., AcOH) | Acidic medium | Amine | Mild reduction conditions. |
The nitromethane moiety of this compound can participate in Michael addition reactions in two distinct ways: as a Michael donor or, after modification, as part of a Michael acceptor.
As a Michael donor, the nitronate anion, formed by deprotonation, can add in a conjugate fashion to α,β-unsaturated carbonyl compounds or other electron-deficient alkenes. masterorganicchemistry.comlibretexts.org This reaction forms a new carbon-carbon bond at the β-position of the acceptor, resulting in a 1,5-dicarbonyl or related structure after potential subsequent transformations of the nitro group. libretexts.orgsctunisie.org
Conversely, this compound can be converted into a Michael acceptor. This is typically achieved by first performing a Henry reaction with an aldehyde, followed by dehydration of the resulting β-nitro alcohol to yield a C-glycosyl nitroalkene. wikipedia.org These conjugated nitroalkenes are potent Michael acceptors, readily reacting with a wide range of nucleophiles, including enolates, amines, and thiols, to generate a variety of complex adducts. researchgate.netacs.orgpageplace.de
Table 4.1.4: Michael Reaction Participants Derived from Nitroalkanes
| Role | Reactant Type | Nucleophile/Electrophile | Resulting Product Type |
|---|---|---|---|
| Michael Donor | Nitronate anion (from C-glycosyl nitromethane) | α,β-Unsaturated ketone/ester | γ-Nitro ketone/ester |
Reactions Involving the Glycosidic Linkage
The defining feature of C-glycosides is the carbon-carbon bond between the sugar ring and the aglycone. This linkage is significantly more robust than the O- or N-glycosidic bonds found in most natural carbohydrates.
The C-glycosidic bond in compounds like this compound is exceptionally stable and resistant to chemical hydrolysis. wikipedia.org Unlike O-glycosides, which are readily cleaved under acidic conditions, C-glycosides require harsh oxidative conditions for bond cleavage. researchgate.netstudy.comresearchgate.net Standard acidic conditions (e.g., mineral acids) that hydrolyze polysaccharides and O-glycosides typically leave the C-glycosidic linkage intact. researchgate.netcdnsciencepub.comresearchgate.net This inherent stability is a key reason for the interest in C-glycosides as therapeutic agents, as they can resist enzymatic degradation by glycosidases in vivo. springernature.com
Due to the high energy barrier for breaking the stable C-C bond, transglycosylation reactions, which involve the transfer of the glycosyl moiety from one aglycone to another, are not a characteristic reaction of C-glycosides under typical glycosylation conditions. Enzymatic systems capable of cleaving C-glycosidic bonds exist in some microorganisms, but these involve specific oxidative mechanisms not found in general chemical synthesis. science.gov
Anomeric Transformations
The anomeric center of this compound is characterized by a carbon-carbon bond between the C1 of the xylose ring and the carbon of the nitromethane moiety. This C-glycosidic linkage is significantly more stable towards chemical and enzymatic hydrolysis compared to the C-O bonds found in more common O-glycosides.
Post-synthetic anomeric transformations, such as epimerization from the β-anomer to the α-anomer, are not readily achieved without cleaving this robust C-C bond. The stereochemical outcome is largely determined during the synthesis, which typically involves a nitroaldol (Henry) reaction between a xylose derivative and nitromethane. wikipedia.orgorganic-chemistry.org The stereoselectivity of this reaction is influenced by factors such as the catalyst, solvent, and protecting groups on the sugar, which dictate the facial selectivity of the nucleophilic attack by the nitronate on the carbohydrate's carbonyl group. mdpi.com
Strategies to influence the anomeric configuration primarily focus on controlling the reaction pathway during C-glycosylation. thieme-connect.de Once formed, the β-configuration, where the nitromethyl group is equatorial, is generally thermodynamically favored, and conditions that would permit equilibration are typically harsh enough to cause degradation of the molecule. Any transformation would likely require a multi-step sequence involving oxidation of the anomeric C-H bond, which is not a trivial process, followed by a stereoselective reduction.
Reactivity of the Xylopyranose Ring System
The reactivity of the xylopyranose ring is dominated by the three secondary hydroxyl groups at positions C2, C3, and C4. These groups can undergo a variety of chemical modifications.
The selective modification of the hydroxyl groups on the xylopyranose ring is crucial for the synthesis of more complex molecules. The relative reactivity of these secondary hydroxyls can be exploited to achieve regioselectivity. Generally, the C4-OH is the most sterically accessible, while the C2-OH reactivity is influenced by the electronic and steric effects of the anomeric substituent. Common derivatization reactions include acylation, alkylation, and silylation. nih.govresearchgate.net
The choice of reagents, solvents, and reaction conditions can direct the derivatization to a specific position. For instance, bulky silylating agents like tert-butyldiphenylsilyl chloride (TBDPSCl) may selectively react with the least hindered hydroxyl group. Stannylene acetal (B89532) intermediates are also commonly used to activate a specific hydroxyl group for subsequent alkylation or acylation.
| Hydroxyl Position | Reaction Type | Typical Reagents | Controlling Factors |
|---|---|---|---|
| C4-OH | Silylation | TBDPSCl, Imidazole | Steric hindrance |
| C2-OH / C3-OH | Acylation (via stannylene) | 1. Bu₂SnO; 2. Ac₂O or BzCl | Chelation control |
| All (C2, C3, C4) | Acetylation | Acetic Anhydride, Pyridine | Exhaustive conditions |
| C3-OH | Oxidation/Reduction | 1. Palladium Catalyst; 2. NaBH₄ | Catalyst-directed oxidation for epimerization acs.orgacs.org |
Rearrangements of the pyranose ring system, while not common, can be induced under specific conditions, typically involving the formation of a carbocation intermediate or the participation of a neighboring group. wikipedia.orgchemistrysteps.com For this compound, such reactions would require prior modification of a hydroxyl group into a good leaving group (e.g., a tosylate or triflate).
Ring Contraction: If a good leaving group is placed at the C2 position, a substitutive ring-contraction can occur where the ring oxygen (O5) attacks C2, displacing the leaving group. This is followed by a nucleophilic attack at C1, resulting in a five-membered 2,5-anhydro-furanoside derivative. nih.gov This type of rearrangement is driven by the formation of the thermodynamically stable furanose ring system.
Ring Expansion: Conversely, ring expansion to a seven-membered ring (a septanose) can be achieved through reactions like the Tiffeneau–Demjanov rearrangement. wikipedia.org This would involve, for example, converting the C-glycoside into a 1-aminomethyl-1-deoxy derivative, followed by treatment with nitrous acid to generate a carbocation adjacent to the ring, which can then trigger the migration of an endocyclic C-C bond to expand the ring. nih.govresearchgate.net Such septanose structures are of interest due to their unique conformations and potential biological activities. acs.org
Detailed Mechanistic Investigations of Key Reactions
Detailed mechanistic studies on this compound are scarce, but the principles can be inferred from studies on related systems and reactions, such as the Henry reaction for its formation and general glycosylation mechanisms.
The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. wikipedia.org For reactions involving this compound, KIE studies could provide significant insights.
Formation (Henry Reaction): The key bond-forming step in the synthesis of this compound is the Henry (nitroaldol) reaction. organic-chemistry.org A primary KIE would be expected if the deprotonation of nitromethane (C-H bond cleavage) is the rate-determining step. By comparing the reaction rate of CH₃NO₂ with that of CD₃NO₂, a significant kH/kD value (>2) would confirm that this C-H bond is broken in the slowest step of the reaction. princeton.edu
Anomeric C-H Bond Reactions: For any subsequent reaction involving the cleavage of the anomeric C1-H bond, a primary KIE study (kH/kD) could determine the degree of bond breaking in the transition state.
Glycosylation Mechanisms: In related O-glycosylation reactions, ¹³C KIEs at the anomeric position have been used to distinguish between associative (Sₙ2-like) and dissociative (Sₙ1-like) mechanisms. nih.gov A small ¹²C/¹³C KIE (e.g., ~1.005-1.02) suggests a more associative transition state, while a larger KIE points towards a more dissociative pathway with significant oxocarbenium ion character. nih.govnih.gov
| Reaction | Isotopic Substitution | Hypothetical klight/kheavy | Mechanistic Implication |
|---|---|---|---|
| Henry Reaction (Formation) | CH₃NO₂ vs. CD₃NO₂ | ~5-7 | C-H bond cleavage is likely rate-determining. |
| Anomeric Oxidation | C1-H vs. C1-D | ~3-6 | Anomeric C-H bond is broken in the transition state. |
| Formation (via Sₙ-type reaction) | Anomeric ¹²C vs. ¹³C | 1.025 | Suggests a somewhat loose, Sₙ2-like transition state. nih.gov |
| Formation (via Sₙ-type reaction) | Anomeric ¹²C vs. ¹³C | >1.04 | Suggests a dissociative mechanism with significant carbocation character. |
Computational chemistry, using methods like Density Functional Theory (DFT), provides a powerful means to characterize transition states and map out reaction energy profiles. youtube.com
For the formation of this compound via the Henry reaction, the transition state involves the nucleophilic attack of the planar nitronate anion onto one of the two faces of the xylose carbonyl. wikipedia.org Computational models can be used to calculate the energies of the competing diastereomeric transition states (leading to the β- and α-anomers). These calculations can rationalize the observed stereoselectivity by identifying the lower energy pathway. The model would account for steric interactions between the nitronate, the sugar substituents, and the catalyst, as well as stereoelectronic effects like the developing anomeric effect.
In studies of glycoside hydrolase enzymes, a combination of experimental KIEs and computational modeling has been used to characterize the transition state of glycosidic bond cleavage. rsc.org These studies reveal the degree of bond breaking and formation and the charge distribution in the transition state. A similar integrated approach applied to the reactions of this compound could precisely define its reaction mechanisms, offering a detailed picture of bond lengths, bond angles, and charge development along the reaction coordinate.
Computational and Theoretical Studies on B D Xylopyranosyl Nitromethane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like B-D-Xylopyranosyl nitromethane (B149229). These methods provide insights into the electronic structure, stability, and reactivity by solving the Schrödinger equation, albeit with approximations.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. For B-D-Xylopyranosyl nitromethane, DFT would be employed to determine its ground-state properties. Functionals such as B3LYP or M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles.
From a DFT calculation, a wealth of information can be extracted. The total electronic energy provides a measure of the molecule's stability. The distribution of electron density can be analyzed to understand charge distribution and identify electrophilic and nucleophilic sites. Furthermore, vibrational frequency calculations can confirm that the optimized structure is a true minimum on the potential energy surface and can predict the infrared (IR) spectrum of the molecule.
Table 1: Hypothetical DFT-Calculated Properties of this compound
| Property | Hypothetical Value | Description |
| Total Energy (Hartree) | -XXX.XXXXXX | The total electronic energy of the optimized geometry in its ground state. |
| Dipole Moment (Debye) | X.X | A measure of the molecule's overall polarity. |
| HOMO Energy (eV) | -X.X | Energy of the Highest Occupied Molecular Orbital, indicating the propensity to donate electrons. |
| LUMO Energy (eV) | -X.X | Energy of the Lowest Unoccupied Molecular Orbital, indicating the propensity to accept electrons. |
| HOMO-LUMO Gap (eV) | X.X | An indicator of chemical reactivity and electronic stability. |
Note: The values in this table are hypothetical and serve as an example of the data that would be generated from DFT calculations.
Ab Initio Methods for High-Accuracy Energetics and Molecular Orbitals
For even higher accuracy, particularly for energetic properties, ab initio methods would be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. While computationally more demanding, these methods are the gold standard for calculating accurate reaction energies, activation barriers, and intermolecular interaction energies.
Ab initio calculations would be crucial for obtaining a precise understanding of the molecular orbitals of this compound. Visualizing the HOMO and LUMO would reveal key insights into its reactivity. For instance, the localization of the LUMO on the nitromethane moiety would suggest its susceptibility to nucleophilic attack at the carbon atom of the CH₂NO₂ group.
Conformational Analysis using Molecular Mechanics and Dynamics
The flexibility of the pyranose ring and the rotation around the glycosidic bond mean that this compound can exist in multiple conformations. Understanding the relative energies and populations of these conformers is essential, as the observed properties of the molecule are an average over all populated conformations.
Potential Energy Surface Mapping and Conformational Sampling
To explore the conformational landscape of this compound, a systematic search of the potential energy surface (PES) would be performed. This can be achieved through various methods. A simple approach involves systematically rotating key dihedral angles (e.g., the C1-C bond of the nitromethyl group and the ring torsions) and calculating the energy at each point using a computationally inexpensive method like molecular mechanics (MM) with a suitable force field (e.g., MMFF94s or GLYCAM).
More sophisticated methods like molecular dynamics (MD) simulations can also be used for conformational sampling. In an MD simulation, the molecule's atoms are allowed to move over time according to the laws of classical mechanics, allowing the molecule to explore different conformations.
Free Energy Calculations of Conformational Isomers
Once a set of low-energy conformers is identified, their relative free energies determine their populations at a given temperature. The free energy includes contributions from both enthalpy (from quantum chemical calculations) and entropy (which can be estimated from vibrational frequencies).
Table 2: Illustrative Conformational Analysis Data for this compound
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Key Dihedral Angle (O5-C1-C-N) |
| 1 (Chair, gg) | 0.00 | 75.2 | ~60° |
| 2 (Chair, gt) | 1.25 | 15.7 | ~180° |
| 3 (Skew-boat) | 3.50 | 0.8 | Varies |
Note: This table presents illustrative data to demonstrate the output of a conformational analysis. 'gg' and 'gt' refer to the gauche-gauche and gauche-trans conformations around the C5-C6 bond, respectively.
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, such as via a nitro-aldol (Henry) reaction with a xylose derivative, or its subsequent reactions.
To study a reaction mechanism, the structures of the reactants, products, and any intermediates and transition states are optimized using methods like DFT. The transition state is a first-order saddle point on the potential energy surface, and its identification is key to understanding the reaction pathway. The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate.
By mapping out the entire reaction pathway, including all intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. This information is invaluable for predicting reaction outcomes, optimizing reaction conditions, and designing new synthetic routes.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are increasingly used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure and stereochemistry of organic molecules. The prediction of NMR parameters through quantum chemical calculations has become a valuable complementary technique.
Research Findings:
For carbohydrates and their derivatives, Density Functional Theory (DFT) is a commonly used method for predicting ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. The conformation of C-glycosyl compounds is primarily governed by steric factors, as they lack a traditional anomeric effect. researchgate.net
For this compound, computational models would first involve a conformational search to identify the most stable chair conformation of the pyranose ring. Subsequently, the NMR shielding constants for each nucleus would be calculated. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Specific solvent effects can be superior to increasing the applied magnetic field for resolving signals of closely related protons. researchgate.net
Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (in ppm, relative to TMS)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~78 |
| C-2 | ~72 |
| C-3 | ~74 |
| C-4 | ~70 |
| C-5 | ~65 |
| CH₂NO₂ | ~75 |
Note: These are illustrative values based on typical shifts for similar C-glycosides and nitroalkanes.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational frequency calculations can help in assigning the observed vibrational bands to specific molecular motions.
Research Findings:
The vibrational spectrum of this compound is expected to show characteristic bands for the hydroxyl groups, C-H bonds, the pyranose ring vibrations, and the nitro group. DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to better match experimental data.
The calculated spectrum can then be used to assign the peaks in an experimental IR or Raman spectrum. For example, the strong symmetric and asymmetric stretching vibrations of the NO₂ group are expected in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The broad O-H stretching band from the hydroxyl groups would appear around 3300-3500 cm⁻¹.
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| O-H stretching | 3300 - 3500 |
| C-H stretching | 2850 - 3000 |
| NO₂ asymmetric stretching | 1500 - 1600 |
| NO₂ symmetric stretching | 1300 - 1400 |
| C-O stretching | 1000 - 1200 |
Derivatives and Analogues of B D Xylopyranosyl Nitromethane
Synthesis of C-Glycosyl Nitromethane (B149229) Analogues
The synthesis of C-glycosyl nitromethane analogues, where the nitromethyl group is connected to the sugar ring via a carbon-carbon bond, represents a significant class of stable glycomimetics. Unlike O- or N-glycosides, C-glycosides are resistant to enzymatic hydrolysis, making them attractive for various applications. The primary method for creating these analogues involves the reaction of a suitable sugar electrophile with a nitromethane nucleophile.
A common strategy employs the nucleophilic substitution of a glycosyl halide (e.g., glycosyl bromide) with the sodium salt of nitromethane (a nitronate). This reaction typically proceeds to form the C-glycosidic bond at the anomeric center. The stereochemical outcome of this reaction is influenced by factors such as the nature of the protecting groups on the sugar, the solvent, and the reaction conditions.
Another powerful method for synthesizing C-glycosyl nitromethane analogues is the Henry reaction, or nitroaldol reaction. This involves the base-catalyzed condensation of an aldose (a sugar with an aldehyde group) with nitromethane. nih.gov This reaction extends the carbon chain of the sugar by one, introducing a nitromethyl group and creating a new stereocenter. For example, the condensation of D-arabinose with nitromethane is a key step in the preparation of L-glucose and L-mannose, demonstrating the utility of this reaction in modifying the core sugar structure. nih.gov
Table 1: Selected Synthetic Approaches for C-Glycosyl Nitromethane Analogues
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| Nucleophilic Substitution | Glycosyl Halide + Nitromethane Anion | Anomeric C-Glycosyl Nitromethane | Forms a stable C-C bond at the anomeric position. |
Detailed research findings show that these synthetic routes can be applied to various protected and unprotected sugars to yield a library of C-glycosyl nitromethane compounds.
Preparation of Nitromethane-Modified Glycosyl Donors and Acceptors
In the realm of complex carbohydrate synthesis, glycosylation reactions are paramount. These reactions involve a glycosyl donor, which contains a leaving group at the anomeric position, and a glycosyl acceptor, which has a free hydroxyl group. wikipedia.org The incorporation of a nitromethane unit onto either the donor or acceptor molecule can influence the reactivity and outcome of glycosylation reactions.
Nitromethane-Modified Glycosyl Acceptors : A compound like B-D-Xylopyranosyl nitromethane, if synthesized with a free hydroxyl group at a non-anomeric position (e.g., C-2, C-3, or C-4), can act as a glycosyl acceptor. The electron-withdrawing nature of the nitromethyl group can affect the nucleophilicity of the nearby hydroxyl groups, potentially influencing the regioselectivity of the glycosylation.
Nitromethane-Modified Glycosyl Donors : To prepare a nitromethane-modified glycosyl donor, a sugar already bearing a nitromethane group (at a position other than C-1) would be functionalized at the anomeric carbon with a suitable leaving group, such as a trichloroacetimidate, halide, or thioether. wikipedia.org The reactivity of such a donor would be modulated by the electronic effects of the nitro functionality.
The strategic placement of the nitromethane group allows for the synthesis of complex oligosaccharides where specific sugar units are tagged with this functionality.
Stereoisomeric and Regioisomeric Xylopyranosyl Nitromethanes
The structural diversity of xylopyranosyl nitromethane can be expanded through the synthesis of its stereoisomers and regioisomers.
Stereoisomers : The primary stereoisomer of β-D-Xylopyranosyl nitromethane is its α-anomer, α-D-Xylopyranosyl nitromethane . In the β-anomer, the C-N bond at the anomeric carbon (C-1) is in an equatorial orientation, whereas in the α-anomer, it is in an axial orientation. The synthesis of a pure anomer often requires stereoselective glycosylation methods or chromatographic separation of an anomeric mixture. The relative stability and reactivity of these anomers can differ due to the anomeric effect and steric considerations.
Regioisomers : Regioisomers are compounds where the nitromethane group is attached to different positions on the xylopyranose ring. While the parent compound has the substitution at C-1, synthetic methods can be designed to place the nitromethyl group at other positions:
2-(Nitromethyl)-xylopyranose : Requires a synthetic route starting from a xylose derivative with a leaving group at the C-2 position.
3-(Nitromethyl)-xylopyranose : Involves functionalization at the C-3 position.
4-(Nitromethyl)-xylopyranose : Involves functionalization at the C-4 position.
5-(Nitromethyl)-xylopyranose : Can be synthesized from a precursor with a leaving group on the C-5 exocyclic carbon.
The synthesis of these regioisomers allows for a systematic investigation of how the position of the electron-withdrawing nitro group impacts the chemical and physical properties of the sugar.
Structural Modifications of the Nitromethane Group
The nitromethane unit itself can be chemically altered to create further analogues. These modifications primarily involve changing the alkyl part of the nitroalkane or converting it into its conjugate base, the nitronate.
Higher Nitroalkanes : Instead of nitromethane (CH₃NO₂), other nitroalkanes can be used in the synthesis. wiley-vch.degoogle.com For example, using nitroethane in a condensation reaction with a suitable xylose precursor would yield B-D-Xylopyranosyl nitroethane . This introduces an additional methyl group, creating a chiral center on the side chain and increasing steric bulk. The use of longer-chain nitroalkanes is also possible, leading to a variety of C-alkylated analogues.
Nitronates : The nitromethane group is acidic (pKa approx. 10.2) and can be deprotonated by a base to form a nitronate (or aci-nitro) tautomer. wikipedia.orgresearchgate.net These anionic species are key reactive intermediates in many of the C-C bond-forming reactions used to synthesize the analogues described above. rushim.ru Glycosyl nitronates can be generated in situ or exist as stable salts. They are potent nucleophiles and have been explored in various addition reactions in organic synthesis. rushim.ru
Table 2: Modifications of the Nitromethane Moiety
| Modification | Example Structure | Key Feature |
|---|---|---|
| Higher Nitroalkanes | B-D-Xylopyranosyl nitroethane | Introduction of alkyl substituents on the carbon adjacent to the nitro group. |
Exploration of Diverse Sugar Moieties Incorporated with Nitromethane Units
The synthetic methodologies used for this compound are not limited to xylose. A wide variety of other monosaccharides can be functionalized with nitromethane units, creating a broad family of carbohydrate-based nitro compounds.
The Henry reaction, for instance, is a general reaction for aldoses, meaning it can be applied to:
Pentoses : Besides xylose, sugars like arabinose, ribose, and lyxose can be used as starting materials. The condensation of nitromethane with arabinose is a well-established reaction. nih.gov
Hexoses : Common hexoses such as glucose, mannose, and galactose can be similarly modified. The compound β-D-Glucopyranosyl nitromethane is a known analogue of the xylose-based parent compound. chemicalbook.com
Deoxy Sugars : Sugars lacking one or more hydroxyl groups, such as deoxyribose, can also be functionalized, leading to nitromethane derivatives of these important biological sugars.
This versatility allows for the creation of a diverse library of compounds where the properties of the nitromethane unit are combined with the rich stereochemical and functional diversity of carbohydrates.
Advanced Research Applications of B D Xylopyranosyl Nitromethane Excluding Clinical/toxicological Aspects
Utility as a Building Block in Complex Organic Synthesis
The structural features of B-D-Xylopyranosyl nitromethane (B149229) make it an attractive starting material for the synthesis of intricate molecular structures. The carbohydrate portion provides a chiral backbone and multiple stereocenters, while the nitro group serves as a versatile functional handle for a variety of chemical transformations.
B-D-Xylopyranosyl nitromethane is a key precursor for a range of polyfunctionalized molecules. The nitro group can be readily transformed into other functional groups, such as amines, oximes, and carbonyls, providing access to a diverse array of complex structures. One of the most powerful reactions involving nitroalkanes is the Henry reaction (nitroaldol reaction), where the acidic proton of the nitromethane moiety allows for a base-catalyzed C-C bond formation with aldehydes and ketones. This reaction is instrumental in chain extension and the creation of more complex carbohydrate-based structures.
Furthermore, the nitro group can be reduced to an amino group, yielding valuable amino sugars. These amino sugars are crucial components of many biologically active compounds, including antibiotics and enzyme inhibitors. The reduction of the nitro group is typically achieved through catalytic hydrogenation.
| Transformation of the Nitro Group | Reagents and Conditions | Resulting Functional Group | Significance |
| Henry (Nitroaldol) Reaction | Base (e.g., Et3N), Aldehyde/Ketone | β-Nitro alcohol | C-C bond formation, chain extension |
| Nef Reaction | Strong base, followed by acid workup | Carbonyl (ketone/aldehyde) | Access to keto-sugars |
| Reduction | Catalytic Hydrogenation (e.g., H2/Pd-C) | Amine | Synthesis of amino sugars |
| Michael Addition | α,β-Unsaturated carbonyl, base | γ-Nitro carbonyl | Formation of extended carbon chains |
The derivatives of this compound, particularly the amino sugars obtained from the reduction of the nitro group, are excellent synthons for carbohydrate-based ligands. These ligands can coordinate with a variety of metal ions to form coordination complexes. The resulting metal complexes have potential applications in catalysis, imaging, and as models for metalloenzymes. The carbohydrate scaffold can influence the stereochemistry and reactivity of the metal center, leading to stereoselective catalytic processes.
Contributions to Advanced Materials Science and Supramolecular Chemistry
The inherent properties of carbohydrates, such as their chirality, hydrophilicity, and ability to form hydrogen bonds, make this compound and its derivatives promising candidates for the development of advanced materials.
Carbohydrate-containing molecules are known to self-assemble into well-defined nanostructures, such as micelles, vesicles, and fibers, through non-covalent interactions like hydrogen bonding and van der Waals forces. Glycosylation can direct the self-assembly of peptides into ordered networks. springernature.com this compound derivatives can be designed to participate in such self-assembly processes, leading to the formation of novel biomaterials with potential applications in drug delivery and tissue engineering. The arrangement of the hydroxyl groups on the xylose ring can dictate the packing and morphology of the resulting nanostructures.
The hydroxyl groups of the xylopyranosyl moiety can be used to anchor the molecule to various surfaces, such as gold nanoparticles or silicon wafers, through chemical modification. This surface functionalization can alter the properties of the material, for example, by increasing its biocompatibility or introducing specific recognition sites. Thiol chemistries have traditionally been used for functionalizing noble-metal surfaces. digitellinc.com Materials functionalized with carbohydrate derivatives can exhibit responsive behavior, changing their properties in response to external stimuli like pH, temperature, or the presence of specific analytes.
Role in Catalysis and Method Development
The application of carbohydrate derivatives in catalysis is a growing field, and this compound can contribute to this area in several ways.
The transformation of the nitro group into other functionalities allows for the synthesis of a variety of carbohydrate-based organocatalysts. For instance, amino sugars derived from this compound can be incorporated into thiourea (B124793) or primary amine catalysts for asymmetric reactions. These catalysts leverage the chiral environment of the sugar to induce stereoselectivity in chemical transformations. Carbohydrate-based organocatalysts have been successfully used in reactions like the aza-Henry reaction. nih.gov
Chiral Auxiliaries and Ligands for Asymmetric Transformations
Carbohydrates are recognized as valuable chiral scaffolds in asymmetric catalysis due to their inherent stereochemistry and structural diversity. researchgate.net The concept of a chiral auxiliary involves temporarily incorporating a chiral molecule to guide the stereochemical outcome of a reaction. wikipedia.org In this context, this compound could theoretically be modified to serve as a chiral auxiliary.
The xylopyranose ring, with its multiple stereocenters, provides a rigid and well-defined chiral environment. The nitromethane moiety, after suitable transformation, could act as a handle for attaching the substrate. For instance, reduction of the nitro group to an amine would allow for the formation of amides or imines with a prochiral substrate. The steric and electronic properties of the sugar backbone would then influence the approach of reagents, favoring the formation of one stereoisomer over the other.
Table 1: Potential Asymmetric Transformations Utilizing this compound-Derived Auxiliaries
| Transformation | Prochiral Substrate | Potential Reagent | Expected Outcome |
| Alkylation | Enolate | Alkyl halide | Stereoselective C-C bond formation |
| Aldol Reaction | Enolate | Aldehyde | Diastereoselective formation of β-hydroxy carbonyls |
| Diels-Alder Reaction | Dienophile | Diene | Enantioselective cycloaddition |
This table is illustrative and based on the general principles of chiral auxiliary-mediated synthesis.
Organocatalytic Applications
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a significant area of synthetic chemistry. researchgate.net Nitro compounds have been employed in various organocatalytic transformations, often acting as precursors to catalytically active species or influencing the reaction environment. nih.govnih.gov
This compound could be envisioned as a precursor for novel organocatalysts. The nitro group, for example, can be a precursor to a primary amine, which is a common functional group in many organocatalysts (e.g., in proline-based catalysis). The carbohydrate scaffold would provide a specific chiral environment around the catalytic center, potentially leading to high levels of enantioselectivity.
Furthermore, the nitro group itself can participate in catalysis. For instance, nitro compounds can act as hydrogen bond donors, activating electrophiles. The sugar backbone could position the nitro group in a way that enhances its interaction with the substrate, leading to rate acceleration and stereocontrol.
Table 2: Hypothetical Organocatalytic Roles of this compound Derivatives
| Catalytic Species | Target Reaction | Activation Mode |
| Aminated Xylopyranose | Michael Addition | Enamine formation |
| Xylopyranosyl-thiourea | Henry Reaction | Bifunctional activation (H-bonding) |
| Native this compound | Friedel-Crafts Alkylation | H-bond activation of electrophile |
This table presents hypothetical applications based on established organocatalytic principles.
Fundamental Studies in Molecular Recognition and Intermolecular Interactions
The study of molecular recognition and non-covalent interactions is fundamental to understanding biological processes and developing new materials. nih.govdntb.gov.ua Carbohydrates are key players in biological recognition events, primarily through hydrogen bonding and hydrophobic interactions. nih.govnih.gov
Probing Carbohydrate-Dependent Recognition Events
This compound can serve as a molecular probe to study carbohydrate-protein interactions. The xylopyranose moiety can mimic the natural ligand for various carbohydrate-binding proteins (lectins). A recent study detailed the molecular recognition of a single β-D-xylopyranose molecule by the enzyme xylanase GH11, highlighting the importance of π–π stacking and hydrogen bonding interactions. mdpi.comconsensus.app
By introducing the nitromethane group, researchers can systematically study how a non-natural modification at the anomeric position affects binding affinity and specificity. The nitro group's electronic properties and potential for hydrogen bonding could either enhance or disrupt the binding, providing valuable insights into the forces governing carbohydrate recognition.
Investigation of Non-Covalent Interactions within Supramolecular Systems
Supramolecular chemistry focuses on the design and synthesis of complex assemblies held together by non-covalent interactions. acs.org Carbohydrates are attractive building blocks for supramolecular structures due to their ability to form extensive hydrogen bond networks. nih.gov
The introduction of a nitro group in this compound offers an additional site for directed non-covalent interactions. The polarized N-O bonds of the nitro group can act as hydrogen bond acceptors. This could be exploited in the design of self-assembling systems, where the interplay between the hydrogen bonds of the hydroxyl groups and the nitro group directs the formation of specific supramolecular architectures, such as gels or liquid crystals. The study of such systems would contribute to a deeper understanding of the cooperative nature of weak intermolecular forces. nih.gov
Future Prospects and Emerging Research Areas
Chemoenzymatic and Biocatalytic Synthesis of B-D-Xylopyranosyl Nitromethane (B149229) and Analogues
The synthesis of C-glycosides like B-D-Xylopyranosyl nitromethane presents considerable challenges for traditional organic chemistry, often requiring multi-step processes with complex protecting group strategies. Chemoenzymatic and biocatalytic approaches are emerging as powerful, greener alternatives that offer high selectivity under mild reaction conditions. nih.govalmacgroup.com
Future research is focused on harnessing enzymes for the two key transformations in the synthesis of this compound: the formation of the C-C glycosidic bond and the nitroaldol (Henry) reaction.
Enzymatic C-Glycosylation: While naturally occurring C-glycosyltransferases (C-GTs) are known, their substrate scope can be limited. nih.gov A promising avenue is the engineering of more common O-glycosyltransferases or glycoside hydrolases into catalysts for C-glycosylation. nih.gov Mutant glycoside hydrolases, known as "glycosynthases," are particularly attractive as they can be engineered to assemble glycosides without the risk of hydrolyzing the product. ubc.ca Researchers anticipate the development of novel glycosynthases or C-GTs capable of directly coupling a xylose donor with a nitromethane acceptor, or a suitable precursor.
Biocatalytic Henry Reaction: The carbon-carbon bond formation between a sugar and nitromethane is a classic Henry reaction. almacgroup.com Biocatalysis offers a route to perform this reaction with high stereocontrol. researchgate.net Enzymes such as hydroxynitrile lyase and transglutaminase have shown the ability to catalyze Henry reactions, a phenomenon known as biocatalytic promiscuity. lookchem.com Future work will likely involve screening for novel enzymes or engineering existing ones to efficiently catalyze the addition of nitromethane to an appropriate xylose-derived aldehyde, thereby forming the this compound backbone with high enantiopurity. mdpi.com
One-pot multi-enzyme (OPME) systems represent a particularly exciting frontier, where a cascade of enzymatic reactions could convert a simple starting material like xylose into the final product without the need to isolate intermediates. nih.gov
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous manufacturing, is rapidly supplanting traditional batch processing in pharmaceutical and fine chemical synthesis due to its enhanced safety, reproducibility, and scalability. The application of these methodologies to carbohydrate chemistry is a burgeoning field with significant potential for the production of this compound.
Continuous-flow systems offer precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the often sensitive and stereochemically complex reactions involved in glycoside synthesis. Research has already demonstrated the successful synthesis of related C-glycosyl compounds, such as 2-(C-glycosyl)acetates, using continuous-flow setups that telescope multiple reaction steps, thereby avoiding the need for intermediate purification.
A key advantage is the ability to integrate enzymatic and chemical synthesis steps. For instance, a packed-bed reactor containing co-immobilized enzymes could be used for the biocatalytic synthesis of a key intermediate, which is then fed directly into a subsequent flow reactor for a chemical transformation step. This integrated approach enhances efficiency and reduces waste, paving the way for automated, on-demand synthesis of this compound and its derivatives.
Table 1: Comparison of Batch vs. Flow Chemistry for Glycoside Synthesis
| Feature | Batch Synthesis | Flow Chemistry / Continuous Synthesis |
|---|---|---|
| Scalability | Difficult; requires larger vessels and poses heat transfer issues. | Simple; achieved by running the system for a longer duration. |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Improved; small reaction volumes minimize risk. |
| Control | Less precise control over temperature, mixing, and time. | Precise control over all reaction parameters. |
| Reproducibility | Can vary between batches. | High batch-to-batch consistency. |
| Integration | Difficult to couple multiple steps. | Readily allows for telescoping of reactions. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Optimizing the synthesis of complex molecules like this compound requires a deep understanding of reaction kinetics, intermediate formation, and endpoint determination. Advanced spectroscopic techniques that allow for in situ, real-time monitoring are becoming indispensable tools for this purpose.
Raman Spectroscopy: This non-invasive technique is highly effective for monitoring glycosylation processes in real time. arena-international.com By tracking the characteristic vibrational frequencies of functional groups, it can follow the consumption of reactants and the formation of products. The distinct signal from the nitro group (–NO₂) in this compound would serve as a clear spectroscopic handle to monitor its formation. biospec.netnih.gov This allows for precise determination of reaction completion and can be integrated into automated flow chemistry platforms for process analytical technology (PAT).
Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, ATR-FTIR can be used to monitor the progress of reactions in solution by observing changes in the infrared absorption bands of key functional groups. It is particularly useful for tracking the disappearance of starting materials and the appearance of the product's unique spectral signature.
Exchange NMR Spectroscopy (EXSY): For a more detailed mechanistic understanding, techniques like EXSY NMR are invaluable. They can detect and characterize fleeting, low-population reaction intermediates that are invisible to conventional NMR. This would allow researchers to study the mechanism of the C-glycosylation step in detail, providing insights that could be used to optimize reaction conditions for higher yield and stereoselectivity.
Interdisciplinary Research with Polymer Science and Nanotechnology
The future applications of this compound extend beyond its direct biological activity into the realm of materials science. Interdisciplinary research at the interface of carbohydrate chemistry, polymer science, and nanotechnology is expected to unlock novel uses for this compound.
In nanotechnology , the xylose moiety of the molecule can be used for biological targeting. Carbohydrate-functionalized nanoparticles, or "glyconanoparticles," are a major area of research for applications in medical diagnostics, imaging, and targeted drug delivery. nih.govresearchgate.net this compound could be tethered to the surface of gold nanoparticles (GNPs) or magnetic nanoparticles (MNPs) to create probes that can interact with specific lectins or other carbohydrate-binding proteins on cell surfaces. frontiersin.orgrsc.org The nitromethane group, being a versatile chemical handle, could be further modified to attach therapeutic agents or imaging labels, creating multifunctional nanodevices.
In polymer science , carbohydrates are increasingly explored as renewable and biodegradable components of advanced materials. This compound could potentially be developed into a monomer for polymerization. The nitro group can be reduced to an amine, which could then participate in polymerization reactions to form novel glyco-polymers. These materials could find applications as biocompatible hydrogels, drug delivery matrices, or advanced coatings.
Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives
The vast parameter space of chemical reactions makes traditional, trial-and-error optimization a time-consuming and resource-intensive process. Machine learning (ML) and artificial intelligence (AI) are set to accelerate the development of this compound by providing powerful predictive and design capabilities.
Predicting Reactivity and Stereoselectivity: The stereochemical outcome of glycosylation reactions is notoriously difficult to predict, as it is influenced by numerous factors including the substrate, promoter, solvent, and temperature. ML models, such as random forest algorithms, have been successfully trained on datasets of glycosylation reactions to accurately predict the stereoselective outcome. biospec.netfrontiersin.orgrsc.org By quantifying the influence of various steric and electronic parameters, these models can guide chemists toward the optimal conditions for synthesizing the desired β-anomer of xylopyranosyl nitromethane with high selectivity, minimizing empirical experimentation.
Designing Novel Derivatives: Generative AI models can be used for the de novo design of novel molecules. By learning from vast libraries of existing chemical structures and their properties, these models can propose new analogues of this compound with potentially improved biological activity, better stability, or tailored physical properties for materials science applications. AI can help design derivatives by modifying the xylose backbone or the aglycone to optimize interactions with a specific biological target, opening up new avenues for drug discovery.
Table 2: Applications of AI/ML in Carbohydrate Chemistry
| Application Area | AI/ML Technique | Potential Impact on this compound |
|---|---|---|
| Reaction Optimization | Random Forest, Neural Networks | Predicts stereoselectivity and yield, reducing experimental effort. |
| Mechanism Elucidation | Data-driven modeling | Identifies key factors controlling reaction outcomes. |
| Derivative Design | Generative Adversarial Networks (GANs), Reinforcement Learning | Proposes novel analogues with desired properties (e.g., enhanced bioactivity). |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Predicts the biological activity or physical properties of designed derivatives. |
Q & A
Q. What are the established synthetic routes for β-D-xylopyranosyl nitromethane, and how do reaction conditions influence glycosylation efficiency?
β-D-Xylopyranosyl nitromethane is typically synthesized via glycosylation reactions, where nitromethane derivatives are coupled to a β-D-xylopyranose backbone. Key methods include:
- Chemical glycosylation : Use of Lewis acids (e.g., BF₃·Et₂O) to activate glycosyl donors, with nitromethane as a nucleophile. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) critically affect regioselectivity and yield .
- Enzymatic approaches : Glycosidases or glycosyltransferases may facilitate stereospecific coupling under mild aqueous conditions, though substrate compatibility with nitromethane derivatives requires optimization .
Q. What analytical techniques are most reliable for characterizing β-D-xylopyranosyl nitromethane, and how are spectral data interpreted?
- NMR spectroscopy : ¹H and ¹³C NMR confirm glycosidic linkage (e.g., β-anomeric proton signal at δ 4.8–5.2 ppm) and nitromethane moiety integration. 2D NMR (COSY, HSQC) resolves sugar ring conformations .
- Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₉NO₈ at m/z 301.24) and fragmentation patterns .
- Elemental analysis : Matches experimental C/H/N ratios to theoretical values (e.g., C 44.52%, H 6.35%, N 4.65%) to confirm purity .
Q. How does storage condition (temperature, solvent) impact the stability of β-D-xylopyranosyl nitromethane?
- Temperature : Storage at –20°C or below minimizes hydrolysis of the glycosidic bond, as evidenced by stability studies on analogous nitrophenyl glycosides .
- Solvent : Anhydrous conditions (e.g., desiccated over molecular sieves) prevent dimerization or decomposition, a phenomenon observed in nitromethane solutions .
Advanced Research Questions
Q. How can β-D-xylopyranosyl nitromethane serve as a monomer or solvent in polymer synthesis, and what mechanistic insights govern its reactivity?
- Polymerization solvent : Nitromethane’s high polarity facilitates radical or oxidative polymerization of conjugated heterocycles (e.g., polypyrroles). Its solvation properties influence polymer molecular weight distribution, as shown in poly(3-hexylthiophene) syntheses .
- Monomer functionalization : The nitro group enables participation in Michael additions or nitroalkane condensations, forming branched polymers. Kinetic studies using SEC-MALS reveal chain-growth mechanisms .
Q. What experimental designs are optimal for studying enzymatic hydrolysis of β-D-xylopyranosyl nitromethane, and how are conflicting kinetic data resolved?
- Enzyme selection : Use β-xylosidases or broad-specificity glycosidases (e.g., from Aspergillus spp.), with activity assays monitored via UV-Vis (e.g., nitrophenol release at 400 nm) .
- Data contradictions : Discrepancies in values may arise from solvent effects (e.g., DMSO co-solvents inhibiting enzymes). Control experiments with 4-nitrophenyl-β-D-xylopyranoside as a reference substrate clarify mechanistic deviations .
Q. What computational models (e.g., DFT) predict the adsorption behavior of β-D-xylopyranosyl nitromethane on catalytic surfaces, and how do theoretical results align with experimental data?
- DFT simulations : B3LYP/6-311+G(d,p) calculations model adsorption on Au(111) surfaces, showing preferential binding via the nitro group. Adsorption energy (–1.8 eV) correlates with STM topography data .
- Discrepancies : Van der Waals interactions between the xylopyranose ring and surface atoms may be underestimated in gas-phase models, necessitating solvent-inclusive MD simulations .
Q. How does β-D-xylopyranosyl nitromethane participate in multicomponent reactions (e.g., Ugi or Passerini), and what steric/electronic factors dictate regioselectivity?
- Reaction design : The nitro group acts as an electron-withdrawing substituent, polarizing the nitromethane moiety for nucleophilic attack. In Ugi reactions, xylopyranosyl steric bulk directs imine formation to less hindered sites .
- Regioselectivity control : Substituent effects are quantified via Hammett plots () using para-substituted aryl nitromethane analogs .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
